2-(Piperidin-2-yl)phenol hydrobromide is an organic compound characterized by the presence of a piperidine ring and a phenolic group, with the chemical formula CHBrNO. This compound is notable for its potential applications in pharmacology and medicinal chemistry, particularly due to its structural features that allow for diverse interactions with biological targets. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental conditions .
2-(Piperidin-2-yl)phenol hydrobromide falls under the category of piperidine derivatives, which are known for their wide range of biological activities. It is classified as a secondary amine due to the presence of the piperidine ring and is also categorized as a phenolic compound due to the hydroxyl group attached to the aromatic system .
The synthesis of 2-(piperidin-2-yl)phenol hydrobromide typically involves several key steps:
The molecular structure of 2-(piperidin-2-yl)phenol hydrobromide consists of:
2-(Piperidin-2-yl)phenol hydrobromide undergoes various chemical reactions typical for phenolic compounds and amines:
These reactions are facilitated by the electron-donating effects of both the piperidine nitrogen and the phenolic oxygen, which can stabilize intermediates formed during these processes .
The mechanism of action for 2-(piperidin-2-yl)phenol hydrobromide involves its interaction with biological targets, particularly proteins involved in signaling pathways:
Research indicates that such compounds can modulate biological activities through mechanisms involving hydrogen bonding and π-stacking interactions with aromatic residues in target proteins .
Relevant data indicate that its melting point ranges around 150 °C under standard atmospheric conditions .
2-(Piperidin-2-yl)phenol hydrobromide has several applications in scientific research:
The versatility of this compound highlights its significance in both academic research and industrial applications, contributing valuable insights into drug discovery processes
The piperidine moiety—a six-membered heterocycle with one nitrogen atom—has been a cornerstone of medicinal chemistry for over a century, evolving from simple alkaloid structures to complex therapeutic agents. Early natural product isolations, such as piperine from black pepper (Piper nigrum), revealed this scaffold’s inherent bioactivity, spurring synthetic exploration [7]. By the mid-20th century, piperidine derivatives had gained prominence in CNS drug development, exemplified by analgesics and antipsychotics like haloperidol. The scaffold’s versatility is evidenced by its presence in >20 drug classes today, including antineoplastic agents (e.g., ceritinib), antihypertensives, and antivirals [3] [7]. Statistical analysis of FDA-approved drugs indicates that 14% of N-heterocyclic pharmaceuticals incorporate pyridine or reduced piperidine forms, underscoring their therapeutic indispensability [6]. Contemporary advancements focus on stereoselective synthesis, such as the ruthenium-catalyzed hydrogenation of pyridines to access chiral piperidines critical for receptor-targeted drugs [3]. This evolution reflects a trajectory from fortuitous discovery to rational design, enabling precise modulation of pharmacokinetic and pharmacodynamic profiles.
Table 1: Therapeutic Applications of Representative Piperidine-Containing Drugs
Drug Name | Therapeutic Category | Key Pharmacological Target | Structural Feature |
---|---|---|---|
Abiraterone acetate | Prostate cancer | CYP17A1 enzyme inhibitor | Pyridinium salt derivative |
Ceritinib | Non-small cell lung cancer | ALK/ROS1 tyrosine kinase inhibitor | Piperidine-phenol hybrid |
Nifedipine | Hypertension, Raynaud's syndrome | L-type calcium channel blocker | 1,4-Dihydropyridine core |
Tacrine | Alzheimer's disease (historical) | Acetylcholinesterase inhibitor | Amino-tetrahydroacridine |
Delavirdine | HIV/AIDS | Non-nucleoside reverse transcriptase | Piperazine-piperidine hybrid |
The strategic fusion of piperidine and phenol moieties creates multifunctional architectures that synergistically enhance drug-receptor interactions. The phenolic hydroxyl group contributes to hydrogen-bonding networks with biological targets, while the piperidine nitrogen facilitates salt formation—crucial for optimizing solubility and crystallinity [1] [8]. In 2-(piperidin-2-yl)phenol HBr, this hybrid structure enables dual binding modes: the phenol engages in polar interactions with enzymatic active sites, and the protonated piperidine (as HBr salt) forms ionic bonds with anionic residues. Computational analyses reveal that such hybrids exhibit superior binding affinities to G-protein-coupled receptors (GPCRs) and kinases compared to non-hybrid analogs [7]. Additionally, the phenol moiety serves as a synthetic handle for structural diversification—bromination, O-alkylation, or phosphorylation—enabling fine-tuning of electronic properties and lipophilicity. For example, ortho-substituted phenols (as in 2-(piperidin-2-yl)phenol) confer steric constraints that favor specific bioactive conformations. These advantages are harnessed in oncology and neurology drug candidates, where molecular rigidity from the phenol-piperidine linkage reduces entropic penalties upon target binding [3] [6].
Table 2: Comparative Bioactivity of Piperidine-Phenol Hybrids vs. Non-Hybrid Analogs
Functional Group | LogP (Calculated) | Aqueous Solubility (mg/mL) | Protein Binding (%) | Target Affinity (Ki, nM) |
---|---|---|---|---|
Piperidine-phenol | 2.1 ± 0.3 | 1.8 ± 0.4 | 78.5 ± 3.2 | 12.4 ± 1.8 |
Piperidine only | 1.7 ± 0.2 | 3.5 ± 0.6 | 85.2 ± 2.7 | 34.7 ± 4.1 |
Phenol only | 2.3 ± 0.4 | 0.9 ± 0.3 | 72.1 ± 4.0 | 56.3 ± 5.9 |
Hydrobromic acid (HBr) salification is a transformative strategy for optimizing the physicochemical and pharmacokinetic properties of basic nitrogen-containing compounds like 2-(piperidin-2-yl)phenol. The proton transfer from HBr to the piperidine nitrogen generates a crystalline salt that significantly enhances aqueous solubility—critical for oral bioavailability—while maintaining stability under ambient conditions [8]. The bromide counterion (Br⁻) exhibits superior lyotropic effects compared to chloride, promoting hydrophobic interactions with gastrointestinal membranes and accelerating absorption [9]. Pharmacokinetic studies of HBr salts reveal marked improvements in bioavailability parameters:
Moreover, HBr salts demonstrate favorable metabolic stability by minimizing first-pass glucuronidation of the phenol group. Advanced formulations leverage this property; for instance, crystalline HBr salts in bupropion HBr products enable controlled-release profiles unattainable with hydrochloride salts [5]. UHPLC-MS/MS analyses confirm that HBr salification also alters metabolite distribution, favoring oxidative pathways over hydrolytic clearance, thereby extending half-lives [9]. These attributes position HBr as the salt form of choice for phenol-containing piperidines targeting systemic exposure.
Table 3: Pharmacokinetic Advantages of HBr Salts Over Other Forms
Parameter | HBr Salt | HCl Salt | Free Base | Measurement Method |
---|---|---|---|---|
Solubility (pH 6.8) | 8.9 mg/mL | 5.2 mg/mL | 0.3 mg/mL | Shake-flask (HPLC-UV) |
LogD₇.₄ | 1.05 | 0.78 | 2.41 | Octanol-buffer partitioning |
Plasma t₁/₂ (h) | 4.7 ± 0.6 | 3.1 ± 0.4 | 2.8 ± 0.5 | UHPLC-MS/MS (rat) |
Oral Bioavailability (%) | 29.3 ± 3.8 | 18.2 ± 2.9 | 6.5 ± 1.2 | Non-compartmental analysis |
Vd (L/kg) | 1.8 ± 0.3 | 2.4 ± 0.4 | 3.1 ± 0.5 | Modeling of plasma data |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0